molecular formula C11H12BrN3O B13968877 N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide

N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide

Cat. No.: B13968877
M. Wt: 282.14 g/mol
InChI Key: GQQFZIZTHHPFAI-UHFFFAOYSA-N
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Description

N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom, an ethyl group, and a methyl group attached to the imidazo[1,2-a]pyridine core. It is of interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the bromination of 2-ethyl-8-methylimidazo[1,2-a]pyridine, followed by formylation to introduce the formamide group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and formic acid or formamide for the formylation step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)methanol
  • (6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine

Uniqueness

N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide is unique due to the presence of the formamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide

InChI

InChI=1S/C11H12BrN3O/c1-3-9-11(13-6-16)15-5-8(12)4-7(2)10(15)14-9/h4-6H,3H2,1-2H3,(H,13,16)

InChI Key

GQQFZIZTHHPFAI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=C(C=C(C2=N1)C)Br)NC=O

Origin of Product

United States

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